![molecular formula C12H9N5O5 B215311 5-Nitro-2-{3-nitroanilino}nicotinamide](/img/structure/B215311.png)
5-Nitro-2-{3-nitroanilino}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-{3-nitroanilino}nicotinamide, also known as NNAN, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment and imaging. NNAN belongs to the class of nitroaromatic compounds, which have been studied extensively for their biological activities.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-{3-nitroanilino}nicotinamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. ROS can cause damage to cancer cells, leading to their death. 5-Nitro-2-{3-nitroanilino}nicotinamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
5-Nitro-2-{3-nitroanilino}nicotinamide has been shown to have low toxicity and minimal side effects in animal studies. The compound is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. 5-Nitro-2-{3-nitroanilino}nicotinamide has also been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Nitro-2-{3-nitroanilino}nicotinamide is its high selectivity for cancer cells, which allows for targeted imaging and treatment. Additionally, 5-Nitro-2-{3-nitroanilino}nicotinamide has shown good stability and reproducibility in lab experiments. However, 5-Nitro-2-{3-nitroanilino}nicotinamide has some limitations, including its dependence on light for activation and its potential for photobleaching, which can reduce its effectiveness over time.
Zukünftige Richtungen
There are several potential future directions for 5-Nitro-2-{3-nitroanilino}nicotinamide research. One area of interest is the development of improved synthesis methods to increase yield and reduce cost. Another direction is the optimization of 5-Nitro-2-{3-nitroanilino}nicotinamide for use in specific cancer types and imaging modalities. Additionally, further studies are needed to fully understand the mechanism of action of 5-Nitro-2-{3-nitroanilino}nicotinamide and its potential for clinical use.
Synthesemethoden
5-Nitro-2-{3-nitroanilino}nicotinamide can be synthesized through a multi-step process, starting from 3-nitroaniline and 2-chloronicotinic acid. The synthesis involves several chemical reactions, including diazotization, coupling, and nitration. The final product is obtained in high yield and purity, making it suitable for further research applications.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-{3-nitroanilino}nicotinamide has been studied for its potential use as a fluorescent probe for cancer imaging. The compound can selectively bind to cancer cells and emit a fluorescent signal, allowing for non-invasive detection and monitoring of tumor growth. Additionally, 5-Nitro-2-{3-nitroanilino}nicotinamide has shown promising results as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a drug and kill cancer cells.
Eigenschaften
Produktname |
5-Nitro-2-{3-nitroanilino}nicotinamide |
---|---|
Molekularformel |
C12H9N5O5 |
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
5-nitro-2-(3-nitroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9N5O5/c13-11(18)10-5-9(17(21)22)6-14-12(10)15-7-2-1-3-8(4-7)16(19)20/h1-6H,(H2,13,18)(H,14,15) |
InChI-Schlüssel |
SVPDMJYBLINQEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=C(C=C2C(=O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.